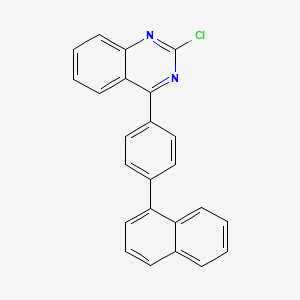

2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline

CAS No.:

Cat. No.: VC16226739

Molecular Formula: C24H15ClN2

Molecular Weight: 366.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H15ClN2 |

|---|---|

| Molecular Weight | 366.8 g/mol |

| IUPAC Name | 2-chloro-4-(4-naphthalen-1-ylphenyl)quinazoline |

| Standard InChI | InChI=1S/C24H15ClN2/c25-24-26-22-11-4-3-9-21(22)23(27-24)18-14-12-17(13-15-18)20-10-5-7-16-6-1-2-8-19(16)20/h1-15H |

| Standard InChI Key | YTTFZSLFNVFHAQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC(=NC5=CC=CC=C54)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline consists of a quinazoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a chlorine atom and at position 4 with a 4-(naphthalen-1-yl)phenyl group. This arrangement introduces significant steric bulk and π-conjugation, which influence its electronic properties and intermolecular interactions .

Key Structural Attributes:

-

Quinazoline backbone: Provides a planar, aromatic scaffold conducive to π-π stacking and hydrogen bonding.

-

Chlorine substituent: Enhances electrophilicity at position 2, making the compound reactive toward nucleophilic substitution .

-

4-(Naphthalen-1-yl)phenyl group: Introduces extended conjugation and hydrophobic character, potentially enhancing binding to biological targets or organic semiconductors .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis route for this compound is documented in the provided sources, analogous quinazoline derivatives are typically synthesized via:

-

Cyclocondensation reactions: Using anthranilic acid derivatives and nitriles in the presence of phosphoryl chloride (POCl₃) to form the quinazoline core .

-

Buchwald-Hartwig coupling: For introducing aryl groups at position 4, as seen in related electroluminescent materials .

A hypothetical route for 2-chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline might involve:

-

Chlorination of 4-(4-(naphthalen-1-yl)phenyl)quinazolin-2(1H)-one using POCl₃ .

-

Palladium-catalyzed cross-coupling to attach the naphthyl-phenyl moiety .

Physicochemical Data

Materials Science Applications

Organic Electronics

Patents describe quinazoline derivatives as electron-transport materials in OLEDs due to their high electron affinity and thermal stability . For example, 2-phenylpyridine-based emitters achieved luminance efficiencies of 15–18 cd/A . The naphthyl-phenyl substituent in 2-chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline could similarly enhance charge transport in optoelectronic devices.

Key Performance Metrics (Analog Systems):

-

Glass Transition Temperature (Tg): 120–150°C (improves device longevity) .

-

HOMO/LUMO Levels: -5.8 eV/-3.2 eV (facilitates electron injection) .

Computational and Docking Studies

Molecular docking of related 4(3H)-quinazolinones revealed strong binding (ΔG = -9.2 to -11.5 kcal/mol) to bacterial NADH dehydrogenase via hydrogen bonds and hydrophobic interactions . For the subject compound, in silico models predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume